REACTION_CXSMILES
|
C[O:2][CH:3]1[CH2:7][CH2:6][CH:5](OC)O1.[CH2:10](C(O)=O)[C:11](CC(O)=O)=O.[CH2:20](N)[C:21]1C=CC=CC=1.C([O-])(=O)C.[Na+].[OH-].[Na+]>Cl>[CH3:10][CH2:11][C:3](=[O:2])[CH2:7][CH2:6][CH2:5][CH2:20][CH3:21] |f:3.4,5.6|
|
Name
|
|
Quantity
|
22.2 mL
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
15.6 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 50° C. for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
The organics were extracted with 1M hydrochloric acid
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 ml)
|
Type
|
CUSTOM
|
Details
|
The organic extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2][CH:3]1[CH2:7][CH2:6][CH:5](OC)O1.[CH2:10](C(O)=O)[C:11](CC(O)=O)=O.[CH2:20](N)[C:21]1C=CC=CC=1.C([O-])(=O)C.[Na+].[OH-].[Na+]>Cl>[CH3:10][CH2:11][C:3](=[O:2])[CH2:7][CH2:6][CH2:5][CH2:20][CH3:21] |f:3.4,5.6|
|
Name
|
|
Quantity
|
22.2 mL
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
15.6 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 50° C. for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
The organics were extracted with 1M hydrochloric acid
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 ml)
|
Type
|
CUSTOM
|
Details
|
The organic extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |